molecular formula C9H5F2N3O2 B13645511 1-(3,5-Difluorophenyl)-1h-1,2,3-triazole-5-carboxylic acid

1-(3,5-Difluorophenyl)-1h-1,2,3-triazole-5-carboxylic acid

Cat. No.: B13645511
M. Wt: 225.15 g/mol
InChI Key: CEBWWSNUDLERGN-UHFFFAOYSA-N
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Description

1-(3,5-Difluorophenyl)-1h-1,2,3-triazole-5-carboxylic acid is a compound of significant interest in the field of organic chemistry. This compound features a triazole ring substituted with a 3,5-difluorophenyl group and a carboxylic acid group. The presence of fluorine atoms in the phenyl ring enhances the compound’s chemical stability and reactivity, making it a valuable entity in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Difluorophenyl)-1h-1,2,3-triazole-5-carboxylic acid typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” The reaction is catalyzed by copper(I) salts, which facilitate the formation of the triazole ring. The starting materials, such as 3,5-difluorophenyl azide and propargyl carboxylic acid, are reacted under mild conditions to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Difluorophenyl)-1h-1,2,3-triazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The fluorine atoms in the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or other reduced forms.

Scientific Research Applications

1-(3,5-Difluorophenyl)-1h-1,2,3-triazole-5-carboxylic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological assays.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3,5-Difluorophenyl)-1h-1,2,3-triazole-5-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and other interactions with active sites, while the fluorine atoms enhance binding affinity and specificity. The carboxylic acid group can participate in ionic interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

  • 1-(2,5-Difluorophenyl)-1h-1,2,3-triazole-5-carboxylic acid
  • 1-(3,4-Difluorophenyl)-1h-1,2,3-triazole-5-carboxylic acid
  • 1-(3,5-Difluorophenyl)-1h-1,2,3-triazole-4-carboxylic acid

Uniqueness: 1-(3,5-Difluorophenyl)-1h-1,2,3-triazole-5-carboxylic acid is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which influences its chemical reactivity and biological activity. The combination of the triazole ring and the carboxylic acid group provides a versatile scaffold for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C9H5F2N3O2

Molecular Weight

225.15 g/mol

IUPAC Name

3-(3,5-difluorophenyl)triazole-4-carboxylic acid

InChI

InChI=1S/C9H5F2N3O2/c10-5-1-6(11)3-7(2-5)14-8(9(15)16)4-12-13-14/h1-4H,(H,15,16)

InChI Key

CEBWWSNUDLERGN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1F)F)N2C(=CN=N2)C(=O)O

Origin of Product

United States

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